

# Application Note: Synthesis of Chiral Amides from Diacetyl-L-tartaric Acid Anhydride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Diacetyl-L-tartaric anhydride

Cat. No.: B019597

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Chiral amides are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] The stereochemistry of these molecules is often critical to their biological activity, making their enantioselective synthesis a key focus in organic chemistry and drug development. Diacetyl-L-tartaric acid anhydride is an inexpensive and readily available chiral starting material derived from L-tartaric acid.[2][3] It serves as a versatile reagent for the synthesis of chiral amides, primarily through the kinetic resolution of racemic amines.[4][5] This process involves the reaction of the chiral anhydride with a racemic amine to form diastereomeric amides, which can then be separated based on their different physical properties, such as solubility.[4][6]

## Principle of Chiral Resolution

The reaction of (+)-O,O'-Diacetyl-L-tartaric anhydride with a racemic mixture of a chiral amine results in the formation of two diastereomeric amides. These diastereomers, having different spatial arrangements, exhibit distinct physical properties, which allows for their separation by methods such as fractional crystallization or chromatography.[4] Once separated, the desired chiral amide can be isolated, or the chiral auxiliary can be cleaved to yield the enantiomerically pure amine.

## Applications

The primary application of this methodology is in the optical resolution of racemic amines and amino alcohols.[4][7] The resulting enantiomerically pure compounds are crucial intermediates in the synthesis of a wide range of biologically active molecules.[3] Additionally, the chiral amides themselves have been investigated for their own biological activities, including antibacterial, antifungal, and phytotoxic properties.[2] Tartaric acid amides and imides are also utilized as catalysts in stereoselective reactions and as materials for chromatographic separation of racemic mixtures.[8]

## Experimental Protocols

### Protocol 1: Synthesis of (+)-O,O'-Diacetyl-L-tartaric Anhydride

This protocol is adapted from a well-established procedure for the synthesis of the anhydride from L-tartaric acid.[9]

#### Materials:

- Anhydrous L-tartaric acid
- Acetic anhydride
- Concentrated sulfuric acid
- Dry benzene
- Cold absolute ether
- Phosphorus pentoxide

#### Equipment:

- 500-ml three-necked round-bottomed flask
- Liquid-sealed stirrer
- Two reflux condensers

- Heating mantle
- Beaker
- Büchner funnel
- Vacuum desiccator

#### Procedure:

- Place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid into the 500-ml three-necked flask equipped with a stirrer and two reflux condensers.[\[9\]](#)
- Carefully add a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride.[\[9\]](#)
- Start the stirrer. The reaction mixture will warm up as the tartaric acid dissolves.[\[9\]](#)
- Gently heat the solution to reflux and maintain with stirring for 10 minutes. The reaction can be vigorous initially.[\[9\]](#)
- Pour the hot solution into a beaker and cool in an ice bath for 1 hour to induce crystallization.[\[9\]](#)
- Collect the crude crystalline product on a Büchner funnel and wash it twice with 20-ml portions of dry benzene.[\[9\]](#)
- Mechanically stir the product with 175 ml of cold absolute ether, filter, and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours.[\[9\]](#)
- The expected yield of diacetyl-L-tartaric anhydride is 41–44.5 g (71–77%).[\[9\]](#) The product is not highly stable and should be used as needed.[\[9\]](#)

## Protocol 2: Synthesis of Chiral Amides via Reaction with an Aromatic Amine

This protocol describes a general procedure for the reaction of the chiral anhydride with a primary aromatic amine to form a chiral amide.

## Materials:

- (+)-O,O'-Diacetyl-L-tartaric anhydride
- Substituted aniline (e.g., 4-bromoaniline)
- Appropriate solvent (e.g., Dichloromethane, Methanol)[10]
- Reagents for purification (e.g., silica gel for column chromatography)

## Equipment:

- Round-bottomed flask
- Magnetic stirrer and stir bar
- Standard laboratory glassware
- Rotary evaporator
- Column chromatography setup

## Procedure:

- Dissolve the substituted aniline in a suitable solvent in a round-bottomed flask.
- Add an equimolar amount of (+)-O,O'-Diacetyl-L-tartaric anhydride to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting crude product, a mixture of diastereomeric amides, is then purified. For separation of diastereomers, fractional crystallization is often the first method attempted due to its scalability. If that fails, column chromatography on silica gel can be employed.[2]
- The purified chiral amide is characterized by analytical techniques such as  $^1\text{H}$  NMR and its optical rotation is measured.[2]

## Data Presentation

Table 1: Physical and Chemical Properties of (+)-O,O'-Diacetyl-L-tartaric Anhydride

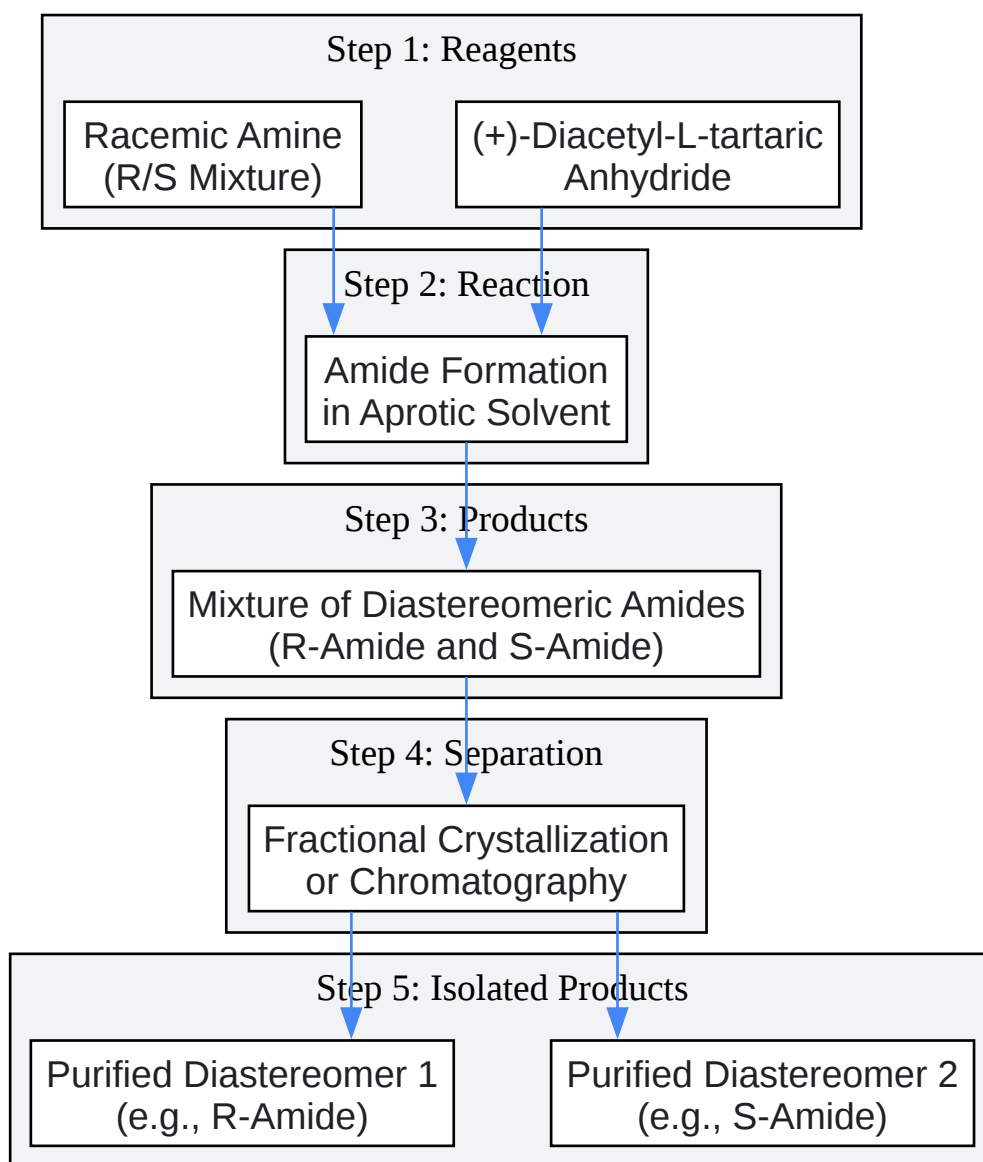
Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>7</sub>	[11][12]
Molecular Weight	216.14 g/mol	[11][12]
Appearance	White crystalline solid	[12]
Melting Point	130-135 °C	[7][10]
Optical Activity [ $\alpha$ ] <sub>20/D</sub>	+59° (c = 6 in acetone)	[7][11]
Storage Temperature	2-8°C	[7][11]
Solubility	Soluble in methanol and dichloromethane. Slightly soluble in water.	[10]

Table 2: Example Yields for the Synthesis of Diacetyl-L-tartaric Anhydride

Starting Material	Reagents	Yield	Melting Point	Reference
d-tartaric acid (40 g)	Acetic anhydride, H <sub>2</sub> SO <sub>4</sub>	71-77%	133-134 °C	[9]

## Visualizations

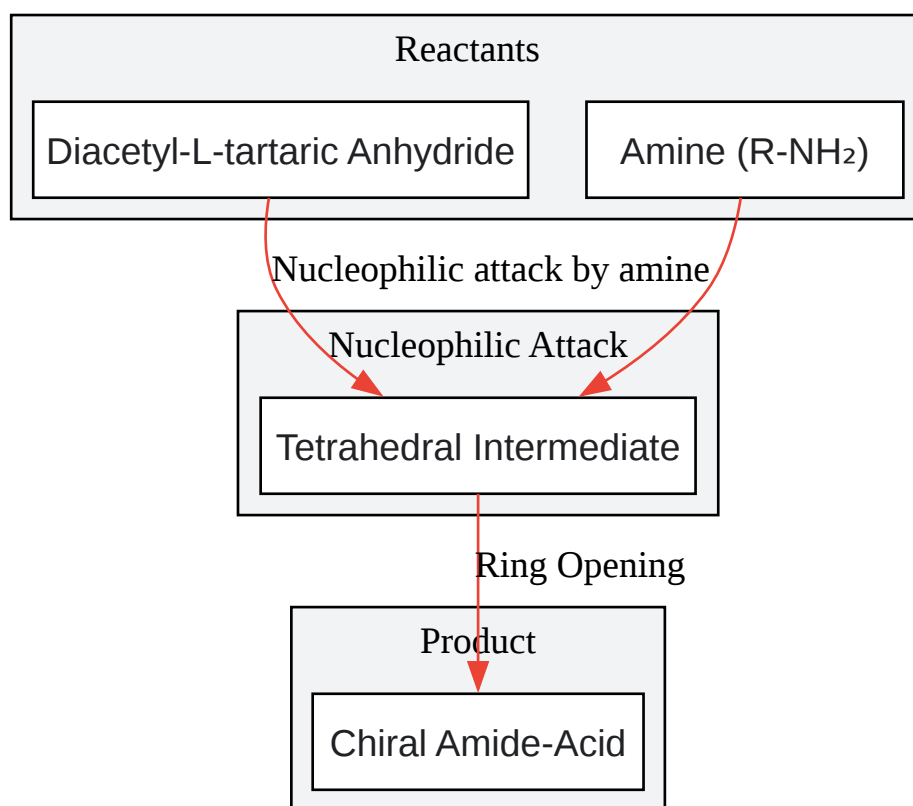
## Reaction Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the chiral resolution of a racemic amine.

## Reaction Mechanism



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of chiral amide formation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0600714B1 - Process for producing O,O'-diacetyltartaric anhydride and process for producing O,O'-diacetyltartaric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. (+)-DIACETYL-L-TARTARIC ANHYDRIDE | 6283-74-5 [chemicalbook.com]
- 11. (+)-O,O'-二乙酰基-L-酒石酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. (+)-Diacetyl-L-tartaric anhydride | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Synthesis of Chiral Amides from Diacetyl-L-tartaric Acid Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019597#synthesis-of-chiral-amides-from-diacetyl-l-tartaric-acid-anhydride]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)